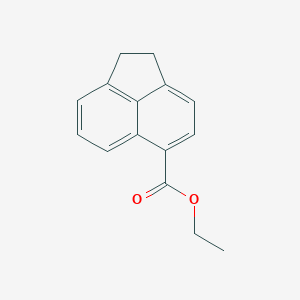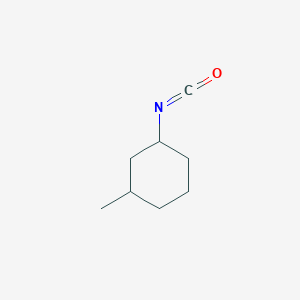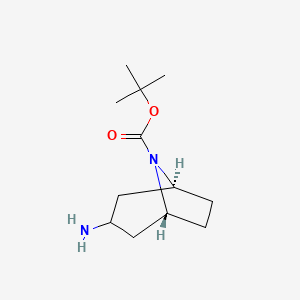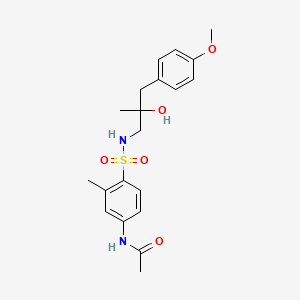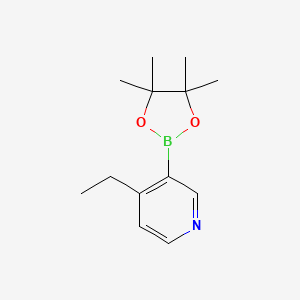
N'-Carbamothioyl-N,N-dimethylmethanesulfonimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonimidamides and their derivatives, including carbamothioyl compounds, have garnered interest for their potential applications in medicinal chemistry and agrochemistry due to their unique structural features and biological activities. These compounds serve as intriguing motifs for exploring new chemical space and developing bioisosteres for known functional groups.
Synthesis Analysis
The synthesis of sulfonimidamides has been achieved through various methods, including the monoacylation of sulfonimidamides using a premixed mixture of an acyl chloride and pyridazine, which yields N-monoacylated products in moderate to high overall yields. This approach is applicable to both aromatic and aliphatic acyl chlorides (Chen, 2016). Another method involves the direct synthesis of NH-sulfonimidamides from sulfenamides, leveraging a highly chemoselective and one-pot NH and O transfer mediated by PhIO in iPrOH (Briggs et al., 2019).
Molecular Structure Analysis
The structural analysis of carbamothioyl and sulfonimidamide derivatives reveals diverse molecular conformations and the potential for electron delocalization. For example, N-(R-carbamothioyl)cyclohexanecarboxamides exhibit twisted conformations around the thiocarbonyl and carbonyl moieties, indicating π electron delocalization over C–N bonds and a chair conformation for the cyclohexane ring (Ozer et al., 2009).
Chemical Reactions and Properties
Sulfonimidamides participate in various chemical reactions, including functionalization and cross-linking, to modify their properties for specific applications. The functionalization approaches enable the fine-tuning of compounds' properties in medicinal chemistry (Staros, 1982).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are influenced by their molecular conformations and functional groups. Detailed crystallographic analyses provide insights into the molecular arrangements and interactions within the crystal lattice (Ozer et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and stability, of sulfonimidamides and carbamothioyl derivatives are key to their applications in synthesis and drug design. These properties are explored through various chemical reactions, including condensation, functionalization, and cross-linking, to develop new compounds with desired activities and selectivities (Pemberton et al., 2012).
Wissenschaftliche Forschungsanwendungen
Non-Phosgene Synthesis of N-Substituted Carbamates
Research on non-phosgene synthesis of N-substituted carbamates highlights the pursuit of safer, more environmentally friendly methods for synthesizing carbamate compounds, which are crucial in various industrial and pharmaceutical applications. Alkyl carbamates, synthesized without the use of phosgene, are seen as promising due to their low toxicity and high efficiency. These methods provide a greener alternative for chemical utilization, including CO2 capture and utilization strategies, pointing towards sustainable practices in chemical manufacturing (Shang Jianpen, 2014).
Clinical and Occupational Safety of Organic Solvents
The safety and health impacts of organic solvents, such as N,N-Dimethylformamide (DMF), used in industrial settings are critically reviewed. While DMF's low volatility makes it attractive for producing synthetic leather and resins, its potential hazardous effects, including liver damage among workers, are a concern. This area of research underscores the importance of understanding the toxicological profiles of industrial chemicals to safeguard worker health and inform safer industrial practices (Tae Hyun Kim & Sang Geon Kim, 2011).
Applications in Organic Synthesis
The utility of N-halo reagents in organic synthesis is extensively reviewed, highlighting their roles in various transformations, such as oxidation reactions, halogenation, and acylation. These compounds' versatility in facilitating numerous organic reactions underscores the ongoing development of novel reagents and methodologies to advance synthetic efficiency and selectivity (E. Kolvari et al., 2007).
Eigenschaften
IUPAC Name |
(dimethylamino-methyl-oxo-λ6-sulfanylidene)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3OS2/c1-7(2)10(3,8)6-4(5)9/h1-3H3,(H2,5,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDMVLHGLHBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=NC(=S)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



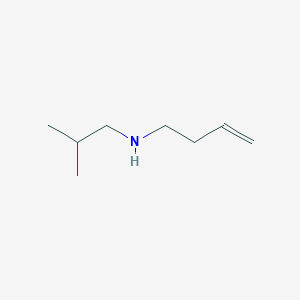

![2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2481004.png)
